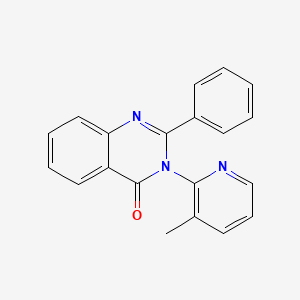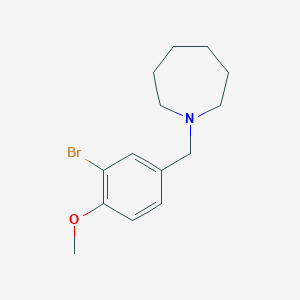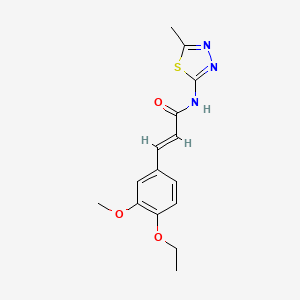
3-(3-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone derivatives involves multiple steps, including cyclodehydration and treatment with hydrazine hydrate, starting from 2,3-pyridine dicarboxylic anhydride and anthranilic acid or methyl anthranilate. These derivatives can further react with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate to produce urea, thiourea, thiazole, and pyrimidine derivatives, respectively (Ammar et al., 2011). Another approach includes the use of l-proline as a catalyst under both conventional and microwave heating conditions to synthesize 2-(2-chloroquinolin-3-yl)-3-(substituted phenyl/pyridinyl)quinazolin-4(3H)-one derivatives in good yield (Dixit et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone and its derivatives is characterized using various spectroscopic techniques such as FT-IR, mass, 1H-NMR, and 13C-NMR. These techniques help in confirming the structure of synthesized compounds and understanding the substitution pattern on the quinazolinone nucleus, which is crucial for their biological activity and chemical properties (Dixit et al., 2014).
Chemical Reactions and Properties
Quinazolinone derivatives exhibit diverse chemical reactivity, allowing for further functionalization and the creation of various biologically active compounds. For instance, the reaction with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate demonstrates the versatile reactivity of the amino group present in the quinazolinone ring (Ammar et al., 2011). Additionally, the reaction with diarylphosphine oxides under visible light irradiation to synthesize phosphorylated quinolino[2,1-b]quinazolinones showcases innovative approaches to diversify the chemical library of quinazolinone derivatives (Zeng et al., 2022).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the presence of different substituents on the quinazolinone nucleus can affect these properties significantly, which is important for their application in various fields (Özgen et al., 2005).
Chemical Properties Analysis
The chemical properties of 3-(3-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone derivatives, such as reactivity towards different chemical reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are central to their utility in synthesizing compounds with desired biological activities. The synthesis and evaluation of these derivatives provide insight into their potential applications and the role of different substituents in determining their chemical behavior (Dixit et al., 2014).
Propriétés
IUPAC Name |
3-(3-methylpyridin-2-yl)-2-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14-8-7-13-21-18(14)23-19(15-9-3-2-4-10-15)22-17-12-6-5-11-16(17)20(23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYZPTADANYRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-pyridin-2-yl)-2-phenyl-3H-quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-methyl-1-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B5622587.png)
![4-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B5622595.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5622608.png)
![3-(4-methylphenyl)-5-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-1,2,4-oxadiazole](/img/structure/B5622609.png)

![5-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622626.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5622630.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylacrylamide](/img/structure/B5622632.png)
![6-[4-(thiomorpholin-4-ylsulfonyl)phenyl]quinazolin-4-amine](/img/structure/B5622642.png)
![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(isoxazol-3-ylmethyl)-N-methylpiperidin-4-amine](/img/structure/B5622651.png)


![4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B5622675.png)
